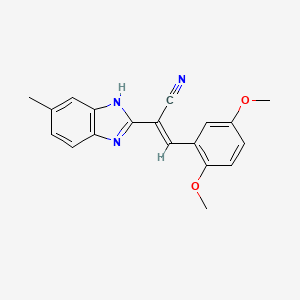![molecular formula C14H17N3O2S2 B5367644 N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide](/img/structure/B5367644.png)
N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key step in the process of cancer cell metabolism. BPTES has been shown to be an effective inhibitor of glutaminase, and has potential applications in cancer research and therapy.
Mécanisme D'action
N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This disrupts the metabolic pathways that are involved in cancer cell growth and proliferation, leading to cell death. This compound has been shown to be a selective inhibitor of glutaminase, with little effect on other enzymes or metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It disrupts the balance of amino acid metabolism, leading to decreased levels of glutamate and other metabolites. This in turn leads to decreased levels of ATP and other energy sources, which can lead to cell death. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide is its selectivity for glutaminase, which makes it a useful tool for studying the role of this enzyme in cancer metabolism. However, this compound has some limitations as well. It is relatively unstable and can break down over time, which can complicate experiments. In addition, its effectiveness can vary depending on the type of cancer cell being studied, which can make it difficult to generalize results.
Orientations Futures
There are a number of potential future directions for research on N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide. One area of interest is the development of more stable and potent inhibitors of glutaminase, which could have greater efficacy in cancer therapy. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is interest in exploring the role of glutaminase and other metabolic pathways in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide can be synthesized using a multi-step process that involves the reaction of 2-bromoethyl pyridine with thiourea, followed by reaction with benzylamine and treatment with sulfuric acid. This method has been described in detail in the scientific literature, and has been used to produce this compound for research purposes.
Applications De Recherche Scientifique
N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide has been used extensively in cancer research, particularly in studies of the metabolic pathways that are involved in cancer cell growth and proliferation. Glutaminase is a key enzyme in these pathways, and this compound has been shown to be an effective inhibitor of this enzyme in a variety of cancer cell lines. This compound has also been used in animal models of cancer, where it has demonstrated efficacy in inhibiting tumor growth.
Propriétés
IUPAC Name |
N-(benzylsulfamoyl)-2-pyridin-2-ylsulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-21(19,17-12-13-6-2-1-3-7-13)16-10-11-20-14-8-4-5-9-15-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOYPNWSAUTXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5367572.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)

![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![isopropyl 4-[(butylsulfonyl)amino]benzoate](/img/structure/B5367626.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)